Chemerin-9 (149-157) acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chemerin-9 (human) (acetate) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of Chemerin-9 (human) (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Chemerin-9 (human) (acetate) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents for disulfide bonds.
Substitution: Amino acid substitution can be achieved through site-directed mutagenesis during synthesis.
Major Products Formed: The major products formed from these reactions include modified peptides with altered amino acid sequences or chemical properties. These modifications can impact the peptide’s biological activity and stability .
Scientific Research Applications
Chemerin-9 (human) (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in immune response modulation and energy homeostasis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Chemerin-9 (human) (acetate) exerts its effects by binding to CMKLR1 and CMKLR2 receptors. Upon binding, it induces calcium mobilization in cells expressing these receptors, leading to various downstream signaling events. The molecular targets and pathways involved include the activation of G-protein-coupled receptor signaling pathways, which play a crucial role in immune response and metabolic regulation .
Comparison with Similar Compounds
Chemerin (149-157): Another peptide derived from the C-terminal region of chemerin, similar in structure and function to Chemerin-9 (human) (acetate).
Chemerin-15: A longer peptide variant with additional amino acids, exhibiting similar biological activities.
Uniqueness: Chemerin-9 (human) (acetate) is unique due to its specific sequence of nine amino acids, which confers high affinity and specificity for CMKLR1 and CMKLR2 receptors. This makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
Properties
Molecular Formula |
C56H70N10O15 |
---|---|
Molecular Weight |
1123.2 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C54H66N10O13.C2H4O2/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36;1-2(3)4/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77);1H3,(H,3,4)/t32-,38-,39-,40-,41-,42-,43-,44-;/m0./s1 |
InChI Key |
HJEXDFJBTIHVPO-CPIFIIIUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.CC(=O)O |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N.CC(=O)O |
Origin of Product |
United States |
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